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molecular formula C6H13NO3S B1662797 Cyclamic acid CAS No. 100-88-9

Cyclamic acid

Cat. No. B1662797
M. Wt: 179.24 g/mol
InChI Key: HCAJEUSONLESMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04038414

Procedure details

15.6 g (0.05 mol) of 1-[p-(2-acetylamino-2-carbomethoxyvinyl)-phenoxy]-2,3-epoxy-propane are dissolved in 50 ml of absolute tetrahydrofurane, 4.25 ml (0.05 mol) of isopropylamine are added and thereafter the mixture is heated for 18 hours to the boil under a reflux condenser. It is then evaporated in vacuo and the resulting crude base is dissolved in ethyl acetate. The solution is extracted three times with 20 ml of 1 N hydrochloric acid at a time. The hydrochloric acid extracts are brought to pH 8 with sodium carbonate solution and the crude base which hereupon has separated out is extracted with ethyl acetate. The extract is washed with water, dried over sodium sulphate and evaporated in vacuo. 17 g of crude base are obtained as a brownish oil. This is dissolved in 20 ml of acetone and mixed with a solution of 9 g of N-cyclohexylsulphamic acid in 70 ml of acetone. After addition of ether, the N-cyclohexylsulphamate of 1-[p-(2-acetylamino-2-carbomethoxy-vinyl)-phenoxy]-2-hydroxy-3-isoproylamino-propane, melting point 121°-125° C., is obtained.
Name
1-[p-(2-acetylamino-2-carbomethoxyvinyl)-phenoxy]-2,3-epoxy-propane
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.25 mL
Type
reactant
Reaction Step Two
Quantity
9 g
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]([C:18]([O:20][CH3:21])=[O:19])=[CH:6][C:7]1[CH:17]=[CH:16][C:10]([O:11][CH2:12][CH:13]2[O:15][CH2:14]2)=[CH:9][CH:8]=1)(=[O:3])[CH3:2].[CH:22]([NH2:25])([CH3:24])[CH3:23].[CH:26]1([NH:32][S:33](=[O:36])(=[O:35])[OH:34])[CH2:31][CH2:30][CH2:29][CH2:28][CH2:27]1.CCOCC>O1CCCC1.CC(C)=O>[CH:26]1([NH:32][S:33](=[O:34])(=[O:35])[O-:36])[CH2:27][CH2:28][CH2:29][CH2:30][CH2:31]1.[C:1]([NH:4][C:5]([C:18]([O:20][CH3:21])=[O:19])=[CH:6][C:7]1[CH:17]=[CH:16][C:10]([O:11][CH2:12][CH:13]([OH:15])[CH2:14][NH:25][CH:22]([CH3:24])[CH3:23])=[CH:9][CH:8]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
1-[p-(2-acetylamino-2-carbomethoxyvinyl)-phenoxy]-2,3-epoxy-propane
Quantity
15.6 g
Type
reactant
Smiles
C(C)(=O)NC(=CC1=CC=C(OCC2CO2)C=C1)C(=O)OC
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
4.25 mL
Type
reactant
Smiles
C(C)(C)N
Step Three
Name
Quantity
9 g
Type
reactant
Smiles
C1(CCCCC1)NS(O)(=O)=O
Name
Quantity
70 mL
Type
solvent
Smiles
CC(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated for 18 hours to the boil under a reflux condenser
Duration
18 h
CUSTOM
Type
CUSTOM
Details
It is then evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the resulting crude base is dissolved in ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The solution is extracted three times with 20 ml of 1 N hydrochloric acid at a time
CUSTOM
Type
CUSTOM
Details
the crude base which hereupon has separated out
EXTRACTION
Type
EXTRACTION
Details
is extracted with ethyl acetate
WASH
Type
WASH
Details
The extract is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
17 g of crude base are obtained as a brownish oil

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)NS([O-])(=O)=O
Name
Type
product
Smiles
C(C)(=O)NC(=CC1=CC=C(OCC(CNC(C)C)O)C=C1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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